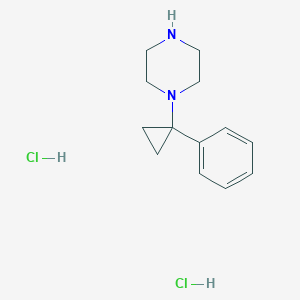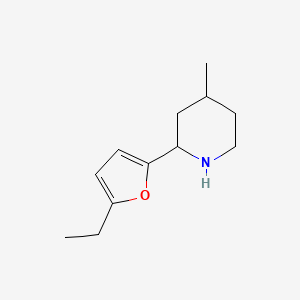
2-(5-Ethylfuran-2-yl)-4-methylpiperidine
Overview
Description
Furans are a family of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Ethylfuran would have an ethyl group attached to this structure. Piperidine is a heterocyclic organic compound, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure would consist of a piperidine ring attached to a furan ring via an ethyl bridge. The exact structure and properties would depend on the specific locations of these attachments .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and Diels-Alder reactions . Piperidines can act as a base, reacting with acids to form salts, and can also undergo N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, furan and piperidine derivatives are stable under normal conditions but may be sensitive to heat .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research on compounds with structural similarities often involves novel synthesis techniques. For example, a study on the straightforward synthesis of novel chiral ligands based on l-pipecolinic acid demonstrates the synthesis process of β-amino alcohols, which could be related to the synthesis or functionalization of compounds like "2-(5-Ethylfuran-2-yl)-4-methylpiperidine" (Alvarez-Ibarra et al., 2010).
- Crystal Structure Analysis : Another study focused on the crystal structure of a benzimidazole derivative, providing insights into the structural analysis that could be applicable to furan and piperidine derivatives by understanding the molecular conformation and interactions within crystalline structures (Ozbey et al., 2001).
Potential Applications
- Atmospheric Chemistry : Research on the atmospheric degradation of alkylfurans with chlorine atoms discusses the oxidation mechanisms of heterocyclic aromatic compounds, indicating potential environmental implications or applications of furan-containing compounds in studying atmospheric chemistry and environmental pollution (Villanueva et al., 2009).
- Organic Ligands and Chelating Properties : A study on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activity, suggests potential applications of furan derivatives in coordination chemistry and antimicrobial research (Patel, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(5-ethylfuran-2-yl)-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-10-4-5-12(14-10)11-8-9(2)6-7-13-11/h4-5,9,11,13H,3,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXUKQIKMWSFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CC(CCN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
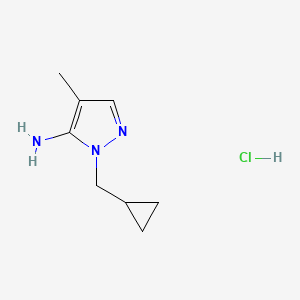

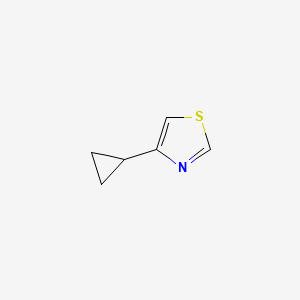
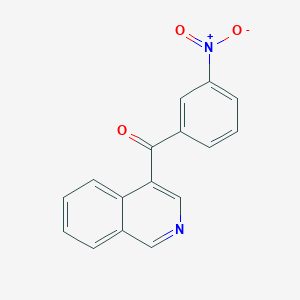
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)


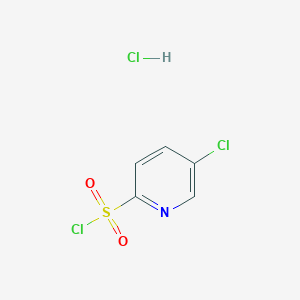
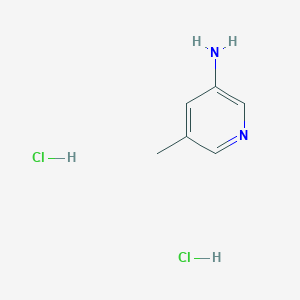
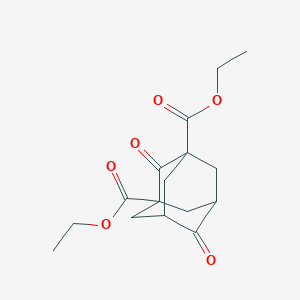
![N-[1-(2-chloroacetyl)piperidin-3-yl]acetamide](/img/structure/B1487583.png)

